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molecular formula C7H12F3N B8377376 1-(2,2,2-Trifluoroethyl)piperidine

1-(2,2,2-Trifluoroethyl)piperidine

Cat. No. B8377376
M. Wt: 167.17 g/mol
InChI Key: YLVUELSYOLYDBE-UHFFFAOYSA-N
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Patent
US07256186B2

Procedure details

To a solution of O-protected trifluoroethyl piperidine (1.13 g, 3.6 mmol) in DCE (15 mL) was added triethylamine (0.6 mL, 4.3 mmol) then 4-chlorobenzenesulfonyl chloride (1.13 g, 5.4 mmol) and the reaction mixture was heated at reflux overnight. The final mixture was concentrated and directly purified by flash chromatography over silica gel (eluting with hexane to DCM) to afford 0.67 g (38%) of O-protected trifluoroethyl sulfonamide.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[CH2:3]N1CCCCC1.C([N:14](CC)CC)C.ClC1C=CC([S:26](Cl)(=[O:28])=[O:27])=CC=1>ClCCCl>[F:1][C:2]([F:11])([F:10])[CH2:3][S:26]([NH2:14])(=[O:28])=[O:27]

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
FC(CN1CCCCC1)(F)F
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The final mixture was concentrated
CUSTOM
Type
CUSTOM
Details
directly purified by flash chromatography over silica gel (eluting with hexane to DCM)

Outcomes

Product
Name
Type
product
Smiles
FC(CS(=O)(=O)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 114.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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